Tyr-Arg-Tyr

Beschreibung

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its sequential arrangement of amino acids. As a linear tripeptide, the N-terminal tyrosine residue is linked via a peptide bond to arginine, which is subsequently bonded to the C-terminal tyrosine. The systematic IUPAC name for this compound is L-tyrosyl-L-arginyl-L-tyrosine . This naming convention adheres to the standard practice of listing amino acids from the N- to C-terminus, with suffixes adjusted to reflect peptide bonding (-yl for intermediate residues and -ic acid for the terminal residue).

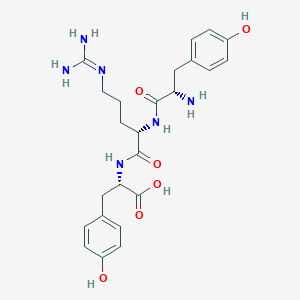

The Simplified Molecular Input Line Entry System (SMILES) notation for this compound is:N[C@@H](CC1=CC=C(O)C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(O)C=C2)C(=O)O

This representation highlights the stereochemistry of chiral centers (denoted by @@) and the connectivity of side chains, including the phenolic groups of tyrosine and the guanidinium moiety of arginine.

Molecular Formula and Atomic Composition Analysis

This compound has a molecular formula of C$${24}$$H$${32}$$N$${6}$$O$${6}$$ , with a molecular weight of 500.5 g/mol . This composition arises from the summation of constituent amino acids minus two water molecules lost during peptide bond formation:

| Component | Contribution per Residue | Total Contribution (3 Residues) | Adjusted for Peptide Bonds (−2 H$$_2$$O) |

|---|---|---|---|

| Carbon (C) | Tyr: 9, Arg: 6 | 24 | 24 |

| Hydrogen (H) | Tyr: 11, Arg: 14 | 36 | 32 (−4 H) |

| Nitrogen (N) | Tyr: 1, Arg: 4 | 6 | 6 |

| Oxygen (O) | Tyr: 3, Arg: 2 | 8 | 6 (−2 O) |

The atomic composition underscores the peptide’s high nitrogen content (12% by mass), attributable to arginine’s guanidinium group and backbone amide bonds.

Three-Dimensional Conformational Analysis

The three-dimensional structure of this compound is influenced by steric interactions, hydrogen bonding, and side-chain chemistry. Nuclear magnetic resonance (NMR) studies of analogous tripeptides, such as Tyr-Tyr-Arg, reveal a propensity for β-turn conformations in aqueous solutions. In such structures:

- The central arginine residue adopts a semi-rigid configuration, stabilized by intramolecular hydrogen bonds between its guanidinium group and backbone carbonyls.

- Tyrosine side chains participate in π-π stacking interactions when spatially proximate, as observed in cyclic peptides containing aromatic residues.

Molecular dynamics simulations suggest that the flexibility of this compound is modulated by the arginine side chain’s charge. At physiological pH, the guanidinium group remains protonated, creating electrostatic repulsion with positively charged environments and favoring extended conformations.

Comparative Structural Homology with Tyrosine-Containing Oligopeptides

This compound shares structural motifs with other tyrosine-rich peptides but exhibits distinct properties due to residue sequencing:

The positional placement of tyrosine residues in this compound distinguishes it from analogs like Tyr-Tyr-Arg, where adjacent aromatic side chains facilitate stronger non-covalent interactions. Conversely, the inclusion of arginine as a central residue introduces a charged domain, which may mediate interactions with nucleic acids or anionic membranes.

Eigenschaften

CAS-Nummer |

194877-06-0 |

|---|---|

Molekularformel |

C24H32N6O6 |

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C24H32N6O6/c25-18(12-14-3-7-16(31)8-4-14)21(33)29-19(2-1-11-28-24(26)27)22(34)30-20(23(35)36)13-15-5-9-17(32)10-6-15/h3-10,18-20,31-32H,1-2,11-13,25H2,(H,29,33)(H,30,34)(H,35,36)(H4,26,27,28)/t18-,19-,20-/m0/s1 |

InChI-Schlüssel |

DYEGCOJHFNJBKB-UFYCRDLUSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Tyrosyl-tRNA Synthetase-Catalyzed Synthesis

A novel enzymatic method using immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus synthesized kyotorphin (Tyr-Arg) in aqueous solution without protecting groups. While this method targets dipeptides, its principles could be extended to tripeptides like this compound by sequential addition of amino acids. Key steps:

α-Chymotrypsin-Mediated Synthesis

α-Chymotrypsin catalyzes peptide bond formation in organic solvents. For dipeptides like Z-Tyr-Arg(NO₂)-OBzl, optimal conditions include:

- Solvent : Ethyl acetate with PBS buffer (pH 8.0).

- Additive : Polyethylene glycol (PEG) enhances enzyme stability.

- Yield : ~67%.

Challenges : Enzymatic methods are substrate-specific and less scalable for complex peptides.

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the gold standard for peptide synthesis, offering precision and automation. Recent advancements focus on minimizing side-chain protection.

Minimal-Protection SPPS (MP-SPPS)

A green chemistry approach eliminates orthogonal protecting groups for arginine (Arg) and tyrosine (Tyr):

- Coupling Reagents : HATU or HBTU with DIPEA.

- Solvents : DMF or trifluorotoluene (low-toxicity alternative to DCM).

- Deprotection : Reduced TFA concentration (e.g., 5% TFA in trifluorotoluene).

- Yield : >90% purity for crude peptides.

Example Protocol for this compound :

- Resin Activation : Rink amide resin.

- Coupling : Fmoc-Tyr-OH → Fmoc-Arg-OH → Fmoc-Tyr-OH (unprotected side chains).

- Cleavage : 5% TFA in trifluorotoluene.

Advantages : High atom economy, reduced waste.

Traditional Fmoc/t-Bu SPPS

Conventional methods employ side-chain protection:

Example for this compound :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Coupling | Fmoc-Tyr-OH + DCC/HOBt (DMF) | Attach Tyr to resin |

| 2. Deprotection | 20% piperidine (DMF) | Remove Fmoc |

| 3. Coupling | Fmoc-Arg(Pbf)-OH + DCC/Oxyma (DMF) | Attach Arg |

| 4. Deprotection | 20% piperidine (DMF) | Remove Fmoc |

| 5. Coupling | Fmoc-Tyr-OH + DCC/HOBt (DMF) | Attach final Tyr |

| 6. Cleavage | TFA/Scavenger (e.g., TIPS) | Release peptide + deprotect |

Yield : ~70% (estimated from fragment coupling data).

Challenges :

- Side Reactions : Diketopiperazine formation (cyclic byproducts).

- Racemization : Risk with Arg residues during coupling.

Fragment Condensation

Fragment condensation combines pre-synthesized peptides to form the target sequence.

Fragment I (Tyr-Arg) + Fragment II (Tyr)

- Fragment I Synthesis :

- Fragment II Synthesis :

- Condensation :

Advantages : Modular design for complex peptides.

Solution-Phase Synthesis

Classic stepwise synthesis avoids resin constraints.

Sequential Coupling

- First Coupling : Z-Tyr + Arg(NO₂)-OBzl → Z-Tyr-Arg(NO₂)-OBzl (67% yield).

- Deprotection : Remove Z-group (e.g., HBr/AcOH) and nitro group (H₂/Pd-C).

- Second Coupling : H-Tyr-Arg + Fmoc-Tyr-OH → Fmoc-Tyr-Arg-Tyr.

Limitations : Low yields for unprotected Arg.

Comparative Analysis of Methods

Recent Advances and Recommendations

Green Chemistry in MP-SPPS

Analyse Chemischer Reaktionen

Oxidative Cleavage at Tyrosine Residues

Tyr residues in YRY undergo selective cleavage under oxidative conditions, enabling site-specific fragmentation.

Dess–Martin Periodinane (DMP)-Mediated Cleavage

-

Conditions : DMSO/PBS buffer (pH 7.0), 40°C, 30 min.

-

Mechanism : DMP oxidizes the N-terminal Tyr to a 4,5,6,7-tetraoxo-1H-indole-2-carboxamide (TICA) moiety, cleaving the amide bond between Tyr1 and Arg2.

-

Products :

-

C-terminal fragment: Arg-Tyr with a TICA-modified N-terminus.

-

N-terminal fragment: Free Tyr (if unacetylated).

-

-

Substrate Scope : Effective for linear and cyclic peptides; demonstrated in cyclic depsipeptides and lipopeptides .

| Reaction Component | Details |

|---|---|

| Oxidizing Agent | DMP |

| Selectivity | Tyr > Trp, Met, Cys |

| Yield | Moderate to high (reported for analogous peptides) |

N-Bromosuccinimide (NBS)-Induced Cleavage

-

Conditions : pH 4.6, room temperature.

-

Mechanism : Oxidative bromination of Tyr’s phenol ring triggers lactonization, hydrolyzing the C-terminal amide bond of Tyr1.

-

Products :

Electrochemical Oxidation and Fragmentation

Electrochemical methods enable Tyr-selective cleavage via phenoxonium intermediate formation.

-

Conditions : Acidic aqueous solution, electrochemical cell.

-

Mechanism : Oxidation of Tyr1’s phenol generates a phenoxonium ion, leading to lactonization and hydrolysis of the Tyr1-Arg2 bond.

-

Products :

| Parameter | Value |

|---|---|

| Potential | ~1.2 V (vs. Ag/AgCl) |

| Selectivity | Tyr ≈ Trp in acidic media |

| Yield | 40–60% (observed in tripeptide models) |

Palladium-Catalyzed C–H Functionalization

YRY’s Tyr residues can undergo Pd-mediated acylation for side-chain modification.

-

Conditions : Pd(OAc)₂, tert-butyl hydroperoxide (TBHP), aldehydes/alcohols in aqueous media.

-

Mechanism : A 2-pyridyl ether (OPyr) directing group facilitates ortho-C–H acylation of Tyr.

-

Products :

| Reaction Variant | Acylating Agent | Yield |

|---|---|---|

| Aldehydes | RCHO (e.g., benzaldehyde) | 37–74% |

| Alcohols | ROH (e.g., ethanol) | 45–68% |

Stability and Degradation Pathways

YRY’s Tyr residues are susceptible to oxidative degradation under harsh conditions:

-

Autoxidation : Generates 3-nitrotyrosine or dityrosine crosslinks under ROS exposure .

-

Photodegradation : UV irradiation induces radical-mediated hydroxylation or ring-opening .

| Degradation Pathway | Products |

|---|---|

| Oxidative Bromination | 3-Bromo-Tyr derivatives |

| Hyperoxidation | TICA moiety (via DMP) |

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

Kyotorphin is recognized for its analgesic effects, which are primarily attributed to its ability to enhance the release of Met-enkephalin, an endogenous opioid peptide. Research indicates that L-Tyr-D-Arg, a derivative of kyotorphin, demonstrates increased potency in inducing Met-enkephalin release compared to its parent compound. In experimental models, this dipeptide has shown superior analgesic efficacy, with an effective dose (ED50) significantly lower than that of kyotorphin itself .

Thrombin Inhibition

Studies have demonstrated that stereoisomeric forms of Tyr-Arg can act as inhibitors of thrombin and trypsin. The kinetic parameters of enzyme-catalyzed hydrolysis vary significantly between these isomers, indicating that the structure of the dipeptide influences its biological activity. This property suggests potential therapeutic uses in managing coagulation disorders .

Anti-Aging Effects

The Tyr-Arg dipeptide has been patented for its cosmetic applications aimed at combating skin sagging and improving skin tone. It stimulates the synthesis of proteins involved in the formation of elastic fibers, such as tropoelastin and fibrillin-1. This action helps restore skin resilience and prevent signs of aging .

Treatment of Skin Conditions

Research supports the use of Tyr-Arg in treating various skin conditions, including redness, inflammation, and mild edema. Its ability to penetrate the skin effectively enhances its bioavailability and therapeutic potential .

Structure-Activity Relationship

The biological activity of Tyr-Arg-Tyr is closely linked to its structural configuration. Variations in the amino acid sequence can lead to significant differences in reactivity towards enzymes like thrombin and trypsin. Understanding these relationships is crucial for optimizing therapeutic applications and developing new peptide-based drugs .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medical | Analgesic properties | Enhanced Met-enkephalin release; potent analgesia |

| Medical | Thrombin inhibition | Structure-dependent inhibition; varied kinetic parameters |

| Cosmetic | Anti-aging effects | Stimulates elastic fiber synthesis; improves skin tone |

| Cosmetic | Treatment for skin conditions | Effective against inflammation and redness |

Case Study 1: Analgesic Efficacy

A study investigating the analgesic effects of L-Tyr-D-Arg revealed that this compound significantly increased Met-enkephalin levels in vivo, leading to pain relief comparable to traditional opioids but with reduced side effects .

Case Study 2: Cosmetic Application

In clinical trials assessing the effectiveness of Tyr-Arg in cosmetic formulations, participants reported noticeable improvements in skin elasticity and texture after consistent application over several weeks .

Wirkmechanismus

The mechanism of action of Tyr-Arg-Tyr involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound can bind to opioid receptors, mimicking the effects of endogenous opioid peptides.

Pathways Involved: The binding of this compound to opioid receptors leads to the activation of G-protein coupled signaling pathways, resulting in analgesic and anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Comparative Analysis of Tyr-Arg-Tyr and Structurally/Functionally Related Peptides

Key Comparative Insights

Structural Diversity and Stability: this compound and YA are linear peptides but differ in length and functional groups. The cyclic cTP exhibits superior enzymatic stability compared to linear analogs, a trait absent in this compound .

Mechanistic Pathways :

- This compound and cTP both influence cellular signaling but via distinct pathways: viral receptor interactions vs. immune cell activation .

- YA and DDDY target oxidative stress and inflammation, respectively, unlike this compound’s role in viral structural dynamics .

Therapeutic Potential: cTP and multimeric YIGSR demonstrate clinical promise in immunotherapy and oncology, whereas this compound’s significance remains largely academic in virology .

Binding Affinity :

- This compound’s high binding energy (-46.33 kcal/mol) surpasses typical values for dipeptides (e.g., YA) but aligns with engineered multimeric systems (e.g., Ac-Y16) .

Q & A

Q. Table 1. Key Parameters for this compound Characterization

| Parameter | Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (UV 214 nm) | ≥95% |

| Molecular Weight | MALDI-TOF MS | 451.2 Da (calculated) |

| Secondary Structure | CD Spectroscopy | Random coil/β-turn |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.